molecular formula C8H13N3O B8473107 5-t-Butyl-3-formylaminopyrazole

5-t-Butyl-3-formylaminopyrazole

Cat. No. B8473107
M. Wt: 167.21 g/mol
InChI Key: UCDWWVDHPCZIFQ-UHFFFAOYSA-N
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Patent
US04505739

Procedure details

To 14 g (0.1 mole) of 3-amino-5-t-butylpyrazole prepared in Example 1 were added 16.3 g (0.3 mole) of 85% formic acid and 30 ml of toluene, followed by heating under reflux conditions while separating water by distillation. When a calculated amount of water and an excessive amount of formic acid distilled out, the heating was stopped. The reaction mixture was diluted with water and then concentrated as whole, whereby crystals were precipitated. The crystals were collected by filtration, washed with a sodium carbonate aqueous solution and water, and then dried to obtain 8.8 g of 5-t-butyl-3-formylaminopyrazole. This product was recrystallized from hydrous methanol and found to have a melting point of 204° to 206° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[NH:4][N:3]=1.[CH:11](O)=[O:12]>C1(C)C=CC=CC=1>[C:7]([C:5]1[NH:4][N:3]=[C:2]([NH:1][CH:11]=[O:12])[CH:6]=1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NC1=NNC(=C1)C(C)(C)C
Name
Quantity
16.3 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating under reflux conditions
CUSTOM
Type
CUSTOM
Details
while separating water
DISTILLATION
Type
DISTILLATION
Details
by distillation
DISTILLATION
Type
DISTILLATION
Details
When a calculated amount of water and an excessive amount of formic acid distilled out
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated as whole, whereby crystals
CUSTOM
Type
CUSTOM
Details
were precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with a sodium carbonate aqueous solution and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NN1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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